![molecular formula C23H24N6O3 B404539 8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 300586-73-6](/img/structure/B404539.png)
8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hydrazone: This involves the reaction of 1-(4-methoxyphenyl)ethanone with hydrazine hydrate under acidic conditions to form the corresponding hydrazone.
Cyclization: The hydrazone is then subjected to cyclization with 3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for use in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in overall structure and properties.
Phenethylamine: Similar in having the phenethyl group but lacks the complex purine structure.
Uniqueness
8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of functional groups and the resulting properties
Eigenschaften
CAS-Nummer |
300586-73-6 |
|---|---|
Molekularformel |
C23H24N6O3 |
Molekulargewicht |
432.5g/mol |
IUPAC-Name |
8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C23H24N6O3/c1-15(17-9-11-18(32-3)12-10-17)26-27-22-24-20-19(21(30)25-23(31)28(20)2)29(22)14-13-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,24,27)(H,25,30,31)/b26-15+ |
InChI-Schlüssel |
BLXBPQVABHSBPJ-CVKSISIWSA-N |
SMILES |
CC(=NNC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C)C4=CC=C(C=C4)OC |
Isomerische SMILES |
C/C(=N\NC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C)/C4=CC=C(C=C4)OC |
Kanonische SMILES |
CC(=NNC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


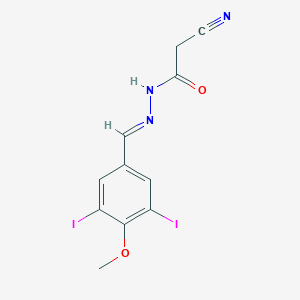
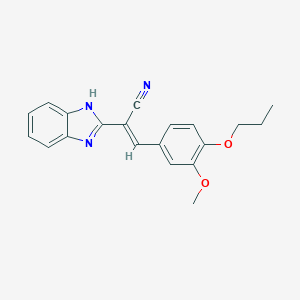
![N'-{4-[5-(4-ethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzylidene}isonicotinohydrazide](/img/structure/B404462.png)
![N'-{4-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzylidene}-2-nitrobenzohydrazide](/img/structure/B404463.png)
![Methyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B404465.png)
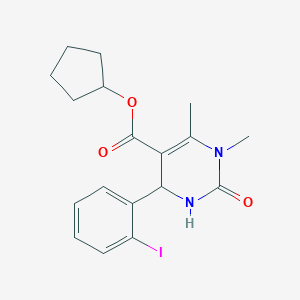
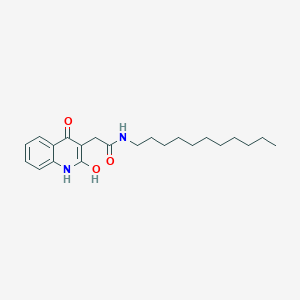
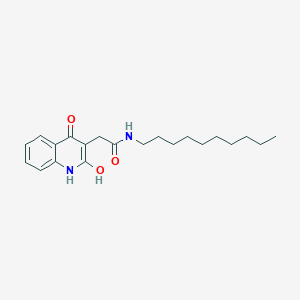
![3-nitro-4-[(2-phenoxyethyl)amino]-2H-chromen-2-one](/img/structure/B404473.png)
![2-[(4-Methoxyphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B404475.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404477.png)
![N-(1,3-benzodioxol-5-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404478.png)
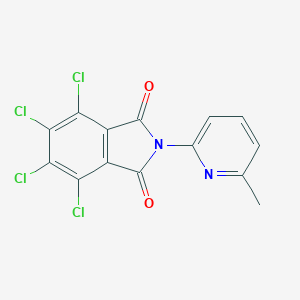
![N-(3,4-dimethylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404481.png)
